6-(Bromomethyl)nicotinic acid
Overview
Description
6-(Bromomethyl)nicotinic acid is a chemical compound with the empirical formula C7H6BrNO2 and a molecular weight of 216.03 . It is a solid substance . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(C1=CC=C(N=C1)CBr)=O
. The InChI key for this compound is ISQLGKBALHPSQC-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C7H6BrNO2 and it has a molecular weight of 216.03 .Scientific Research Applications
Vasorelaxation and Antioxidation Properties
6-(Bromomethyl)nicotinic acid derivatives, such as thionicotinic acids, have been studied for their potential in vasorelaxation and antioxidation. These compounds, including 2-(1-adamantylthio)nicotinic acid, have shown dose-dependent maximal vasorelaxation and antioxidative activity in various assays. This suggests their potential as novel vasorelaxant and antioxidant compounds for therapeutic development (Prachayasittikul et al., 2010).
Synthesis and Complexation
The synthesis of nicotinic acid crown ethers, including derivatives of this compound, has been explored. These compounds show potential in complexation processes and the creation of macrocyclic structures, which could have implications in various chemical and pharmaceutical applications (Newkome & Marston, 1983).
Industrial Applications
In industrial contexts, nicotinic acid and its derivatives, including this compound, are key in the production of vitamin PP, an essential nutrient. The study of ecological methods for producing nicotinic acid, with a focus on green chemistry, highlights the significance of these compounds in sustainable industrial practices (Lisicki et al., 2022).
Bioactive Nature and Electronic Structure
The electronic structure and bioactive nature of nicotinic acid derivatives, including this compound, have been investigated. This research includes molecular docking characteristics with proteins, revealing potential pharmacological applications (Bardak, 2017).
Herbicidal Activity
Derivatives of nicotinic acid, possibly including this compound, have been synthesized and tested for herbicidal activity. These compounds show promising results against various weeds, opening pathways for the development of new herbicides (Yu et al., 2021).
Receptor Agonism in Medical Applications
The use of nicotinic acid derivatives in activating specific receptors, such as GPR109A, suggests their potential in treating dyslipidemia and other lipid disorders. This research could lead to new therapeutic approaches in these areas (Tang et al., 2008).
Mechanism of Action
While the mechanism of action for 6-(Bromomethyl)nicotinic acid specifically is not available, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid induces a profound change in the plasma levels of various lipids and lipoproteins . It strongly increases the plasma concentration of high-density lipoprotein (HDL) cholesterol .
Properties
IUPAC Name |
6-(bromomethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLGKBALHPSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272834 | |
Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221323-59-7 | |
Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221323-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Bromomethyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Bromomethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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